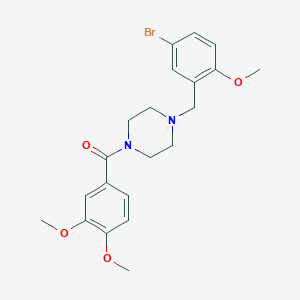
1-(1-benzyl-4-piperidinyl)-4-(phenylsulfonyl)piperazine
Overview
Description
1-(1-benzyl-4-piperidinyl)-4-(phenylsulfonyl)piperazine, also known as BZPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZPP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
1-(1-benzyl-4-piperidinyl)-4-(phenylsulfonyl)piperazine acts as a selective serotonin receptor agonist, which means that it binds to and activates serotonin receptors in the brain. This activation leads to an increase in the levels of serotonin, a neurotransmitter that is involved in the regulation of mood and behavior. This compound has also been found to have an inhibitory effect on the reuptake of serotonin, which further increases the levels of serotonin in the brain.
Biochemical and Physiological Effects
This compound has been found to have significant effects on the biochemical and physiological processes in the brain. It has been shown to increase the levels of serotonin in the brain, which can lead to an improvement in mood and a reduction in anxiety and depression. This compound has also been found to have an effect on the levels of other neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
1-(1-benzyl-4-piperidinyl)-4-(phenylsulfonyl)piperazine has several advantages for use in lab experiments. It is readily available and can be synthesized using simple chemical reactions. This compound is also stable and can be stored for long periods of time without degradation. However, this compound has some limitations for use in lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in certain experiments. This compound has also been found to have low bioavailability, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for the study of 1-(1-benzyl-4-piperidinyl)-4-(phenylsulfonyl)piperazine. One potential application is in the treatment of neurological disorders such as depression and anxiety. This compound has been found to have significant effects on serotonin levels in the brain, which could make it a potential candidate for the development of new antidepressant and anxiolytic drugs. Another potential application is in the study of the mechanisms of action of serotonin receptors. This compound could be used as a tool to study the effects of serotonin receptor activation on various biochemical and physiological processes in the brain. Overall, this compound has significant potential for use in scientific research and could lead to the development of new drugs for the treatment of neurological disorders.
Scientific Research Applications
1-(1-benzyl-4-piperidinyl)-4-(phenylsulfonyl)piperazine has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit significant affinity towards serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. This compound has also been studied for its potential use in the treatment of neurological disorders such as depression and anxiety.
properties
IUPAC Name |
1-(benzenesulfonyl)-4-(1-benzylpiperidin-4-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S/c26-28(27,22-9-5-2-6-10-22)25-17-15-24(16-18-25)21-11-13-23(14-12-21)19-20-7-3-1-4-8-20/h1-10,21H,11-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYRIFXSDNXVEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




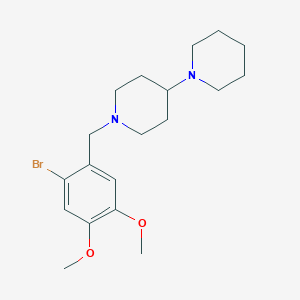
![1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B3464189.png)
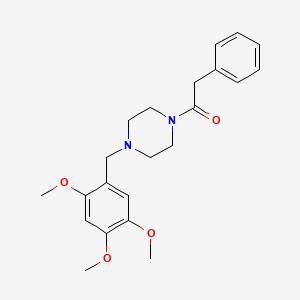
![4-{[4-(3-fluorobenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3464220.png)

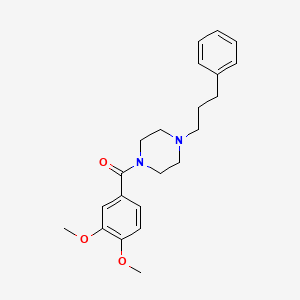

![1-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3464251.png)

![1-(2-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3464266.png)
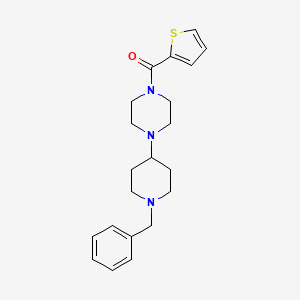
![1-[(4-methylphenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B3464279.png)
